molecular formula C13H12FN3O2 B1386320 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS No. 757251-42-6

4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide

Cat. No. B1386320
CAS RN: 757251-42-6
M. Wt: 261.25 g/mol
InChI Key: GGBWVYCBILWPGN-UHFFFAOYSA-N
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Description

“4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide” is a chemical compound with potential applications in various research fields . It is also known as AF-Picolinamide.


Synthesis Analysis

The synthesis of this compound involves the addition of 4-(4-amino-2-fluorophenoxy)-N-methyl-pyridine carboxamide or 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide and compounds to toluene. The mixture is then refluxed for about 6 hours to precipitate a brown solid. After filtration and drying, the title compounds are obtained .


Molecular Structure Analysis

The molecular structure of this compound has been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies have helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using docking techniques. These studies have helped to understand the orientations and preferred active conformities of these inhibitors .

Scientific Research Applications

c-Met Kinase Inhibition

This compound has been studied for its potential as a c-Met kinase inhibitor . c-Met is a receptor tyrosine kinase expressed in endothelial and epithelial cells, playing a crucial role in various physiological processes. However, its dysregulation is implicated in cancer, particularly in the metastatic process . The compound’s derivatives have been docked with c-Met kinase to study their inhibitory activity, which is crucial for developing new cancer therapies.

Quantitative Structure–Activity Relationship (QSAR) Modeling

The compound is used in QSAR modeling to predict biological activities, such as inhibitory concentrations (IC50 values), based on molecular features . This application is significant in drug design, allowing researchers to understand the relationship between chemical structure and biological activity without extensive empirical testing.

Comparative Molecular Similarity Analysis (CoMSIA)

CoMSIA is a technique used to analyze the molecular features that contribute to high inhibitory activity. The compound and its derivatives have been included in CoMSIA models to help understand the steric, electrostatic, hydrophobic, and hydrogen bond-donor interactions that are important for activity .

Multiple Linear Regression (MLR) with Topological Vectors

MLR is another statistical method used in QSAR studies. The compound’s derivatives have been analyzed using MLR with topological vectors to create predictive models for biological activity, aiding in the rational design of new compounds .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as the compound , are synthesized for their unique physical, chemical, and biological properties. They are used in creating new pharmaceuticals and agricultural products with improved characteristics .

Radiobiology and Imaging Agents

Derivatives of the compound are explored for their potential as imaging agents in radiobiology, particularly those substituted with F-18, which could be used in local radiotherapy of cancer .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Compounds like 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide are investigated for their potential to improve physical, biological, and environmental properties of agricultural active ingredients .

Novel Quinolone Compounds Synthesis

The compound is used in the synthesis of novel quinolone compounds, which are applied as inhibitors for specific enzymes like S-nitrosoglutathione reductase (GSNOR), an enzyme involved in various biological processes including nitric oxide signaling .

Mechanism of Action

The mechanism of action of this compound involves its interaction with c-Met kinase. Docking studies have been performed to study the orientations and preferred active conformations of these inhibitors .

Future Directions

The results suggest that sulfonylurea sorafenib analogs, which include “4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide”, are worthy of further study . This compound has potential applications in various research fields and industries.

properties

IUPAC Name

4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-16-13(18)11-7-9(4-5-17-11)19-12-3-2-8(15)6-10(12)14/h2-7H,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBWVYCBILWPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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